molecular formula C33H31Cl2N3O4 B1681113 SSR126768A (free base) CAS No. 785048-28-4

SSR126768A (free base)

Cat. No.: B1681113
CAS No.: 785048-28-4
M. Wt: 604.5 g/mol
InChI Key: UENRBNCNIZQNTR-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SSR126768A (4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride) is a non-peptide, orally active oxytocin receptor (OTR) antagonist developed for the prevention of preterm labor. It exhibits nanomolar affinity for both human and rat OTR (Ki = 0.44–0.50 nM) and demonstrates negligible interaction with vasopressin receptors (V1a, V1b, V2) or other receptors/enzymes at 1 µM . In functional assays, SSR126768A antagonizes OT-induced uterine contractions (pA₂ = 8.47 in rat myometrium) and prostaglandin release in human uterine cells . Its oral bioavailability and long duration of action (up to 24 hours at 3 mg/kg in rats) make it a promising tocolytic agent .

Properties

CAS No.

785048-28-4

Molecular Formula

C33H31Cl2N3O4

Molecular Weight

604.5 g/mol

IUPAC Name

4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C33H31Cl2N3O4/c1-5-37(19-21-7-6-14-36-18-21)31(39)22-9-12-28(35)26(15-22)33(2)27-16-24(34)10-13-29(27)38(32(33)40)20-23-8-11-25(41-3)17-30(23)42-4/h6-18H,5,19-20H2,1-4H3/t33-/m0/s1

InChI Key

UENRBNCNIZQNTR-XIFFEERXSA-N

SMILES

CCN(CC1=CN=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=C(C=C(C=C5)OC)OC)C

Isomeric SMILES

CCN(CC1=CN=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[C@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=C(C=C(C=C5)OC)OC)C

Canonical SMILES

CCN(CC1=CN=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=C(C=C(C=C5)OC)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-chloro-3-((3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl))-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride
SSR126768A

Origin of Product

United States

Biological Activity

SSR126768A, a selective and orally active oxytocin receptor antagonist, has garnered significant attention in pharmacological research due to its potential applications in obstetrics, particularly for the prevention of preterm labor. This article delves into the biological activity of SSR126768A, highlighting its receptor binding affinity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

SSR126768A is characterized by the molecular formula C₁₈H₁₈ClN₃O₃ and has a complex structure featuring a 4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide backbone. This structure contributes to its potency and selectivity as an oxytocin receptor antagonist.

Binding Affinity

In binding studies, SSR126768A demonstrated nanomolar affinity for both rat and human recombinant oxytocin receptors (K(i) = 0.44 nM). Its selectivity is notable as it exhibited significantly lower affinity for vasopressin receptors (V1a, V1b, and V2), making it a highly targeted therapeutic agent .

Table 1: Binding Affinity of SSR126768A

Receptor TypeBinding Affinity (K(i) in nM)
Oxytocin Receptor0.44
Vasopressin V1a>1000
Vasopressin V1b>1000
Vasopressin V2>1000

Pharmacological Effects

SSR126768A acts as a full antagonist at oxytocin receptors, inhibiting oxytocin-induced intracellular calcium increase and prostaglandin release in human tissues. This mechanism is critical for its application in managing uterine contractions during labor .

Case Studies

  • Prevention of Preterm Labor :
    A study involving pregnant rats demonstrated that SSR126768A effectively delayed parturition without inducing tachyphylaxis after repeated administration. This suggests its potential utility in clinical settings to manage preterm labor effectively .
  • Uterine Activity Monitoring :
    Using advanced telemetry techniques, researchers assessed the uterine activity in conscious rats treated with SSR126768A. Results indicated a significant reduction in uterine contractions, reinforcing its role as a tocolytic agent .

Selectivity Profile

SSR126768A's selectivity was further evaluated against a wide range of other receptors, enzymes, and ion channels at concentrations up to 1 µM. The compound did not exhibit significant interactions with these targets, underscoring its specificity for the oxytocin receptor .

Scientific Research Applications

SSR126768A (free base) is an orally active antagonist for the oxytocin receptor . It has a high affinity for rat and human recombinant and native OT receptors, with a Ki of 0.44 nM . It also exhibits much lower affinity for V1a, V1b, and V2 receptors .

Scientific Research Applications
SSR126768A has several potential applications in scientific research:

  • Tocolytic Agent: SSR126768A can be used for the management of preterm labor due to its ability to inhibit uterine contractions . In pregnant rats, SSR126768A delayed parturition .
  • Oxytocin Receptor Antagonist: SSR126768A is a potent and selective OT receptor antagonist . It potently antagonized OT-induced intracellular Ca2+ increase and prostaglandin release in human uterine smooth muscle cells .
  • In vivo uterine activity: SSR126768A was studied in conscious rats using a telemetric recording system to assess its effects on uterine contractions .
ApplicationDescription
Preterm Labor ManagementSSR126768A has demonstrated the ability to delay parturition in pregnant rats, suggesting its potential as a therapeutic agent for acute and chronic treatment of preterm labor .
Oxytocin Receptor StudiesSSR126768A exhibits nanomolar affinity for OT receptors and much lower affinity for other receptors, enzymes, and ion channels . This high selectivity makes it a valuable tool for studying the oxytocin receptor and its functions.
Uterine Contraction InhibitionSSR126768A competitively antagonizes OT-induced uterine contractions in rat isolated myometrium and inhibits contractile uterine response to OT in human pregnant myometrial strips . This makes it useful for investigating the mechanisms of uterine contraction and the role of oxytocin in this process.

Case Studies

  • In conscious telemetrated rats, oral administration of SSR126768A (1–10 mg/kg) produced a competitive inhibition of the dose response to OT on uterine contractions up to 24 h at 3 mg/kg p.o.; no tachyphylaxis was observed after 4-day repeated treatment .
  • In functional studies, SSR126768A behaved as a full antagonist and potently antagonized OT-induced intracellular Ca2+ increase (Ki = 0.50 nM) and prostaglandin release (Ki = 0.45 nM) in human uterine smooth muscle cells .

Comparison with Similar Compounds

Key Compounds for Comparison

Atosiban (Tocinergic antagonist)

L-371,257 (Non-peptide OTR antagonist)

GSK 221149A (OTR antagonist)

Barusiban (Peptide OTR antagonist)

Selectivity and Potency
Compound OTR Selectivity (Ki/pA₂) Vasopressin Receptor Cross-Reactivity Oral Activity Duration of Action Clinical Use
SSR126768A Ki = 0.44 nM (human/rat) V1a/V1b/V2: >1,000-fold lower Yes Up to 24 hours Preterm labor (preclinical/Phase II)
Atosiban pA₂ = 8.3 (human) V1a: Moderate No (IV only) 2–4 hours Approved tocolytic
L-371,257 Ki = 19 nM (OTR) V1a: Ki = 3.7 nM Limited Not reported Experimental
GSK 221149A Selective for human OTR Minimal Yes Not reported Preclinical
Barusiban Ki = 0.7 nM (OTR) Minimal No (IV only) 6–8 hours Investigational
Critical Differentiators
  • Selectivity : SSR126768A exhibits >1,000-fold selectivity for OTR over vasopressin receptors (V1a/V1b/V2), unlike L-371,257, which shows significant V1a affinity . GSK 221149A is human-specific, while SSR126768A is effective in both human and rat models .
  • Oral Bioavailability: SSR126768A and GSK 221149A are orally active, whereas peptide-based antagonists (Atosiban, Barusiban) require intravenous administration .
  • Duration of Action : SSR126768A’s effects persist for 24 hours post-administration in rats, outperforming Atosiban (2–4 hours) and Barusiban (6–8 hours) .
  • Mechanistic Advantages : Unlike ritodrine (β-adrenergic agonist), SSR126768A avoids cardiovascular side effects by targeting OTR directly .
Research Findings
  • In pregnant rats, SSR126768A (30 mg/kg orally) delayed parturition comparably to ritodrine (10 mg/kg) but with superior tolerability .
  • Atosiban, though clinically approved, requires continuous IV infusion and exhibits V1a-mediated side effects (e.g., hypertension) .
  • Barusiban, while potent, lacks oral formulation, limiting its utility for chronic preterm labor management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SSR126768A (free base)
Reactant of Route 2
Reactant of Route 2
SSR126768A (free base)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.